molecular formula C16H11N3OS B7841330 5-Amino-4-(benzothiazol-2-yl)-2-phenyl-1,3-oxazole

5-Amino-4-(benzothiazol-2-yl)-2-phenyl-1,3-oxazole

Cat. No.: B7841330
M. Wt: 293.3 g/mol
InChI Key: AHMRKROYYMGKOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-4-(benzothiazol-2-yl)-2-phenyl-1,3-oxazole is a heterocyclic compound that incorporates both benzothiazole and oxazole moieties. These types of compounds are of significant interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-4-(benzothiazol-2-yl)-2-phenyl-1,3-oxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzothiazole with a suitable oxazole precursor in the presence of a dehydrating agent. The reaction conditions often require elevated temperatures and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to ensure consistent quality and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent flow rates, thereby optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

5-Amino-4-(benzothiazol-2-yl)-2-phenyl-1,3-oxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under conditions that may include catalysts and solvents like dichloromethane or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

5-Amino-4-(benzothiazol-2-yl)-2-phenyl-1,3-oxazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its ability to interact with biological targets.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Amino-4-(benzothiazol-2-yl)-2-phenyl-1,3-oxazole involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and thereby exerting its biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole derivatives: Compounds like 2-aminobenzothiazole share structural similarities and exhibit similar biological activities.

    Oxazole derivatives: Compounds such as 2-phenyl-1,3-oxazole are structurally related and have comparable chemical properties.

Uniqueness

5-Amino-4-(benzothiazol-2-yl)-2-phenyl-1,3-oxazole is unique due to its combined benzothiazole and oxazole moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

4-(1,3-benzothiazol-2-yl)-2-phenyl-1,3-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3OS/c17-14-13(16-18-11-8-4-5-9-12(11)21-16)19-15(20-14)10-6-2-1-3-7-10/h1-9H,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHMRKROYYMGKOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(O2)N)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.